Cas no 34907-24-9 (N-(4-Nitrobenzyl)benzamide)
N-(4-Nitrobenzyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide,N-[(4-nitrophenyl)methyl]-
- N-[(4-nitrophenyl)methyl]benzamide
- AC1L5VQ7
- AC1Q1ZCE
- AR-1J9353
- Benzoesaeure-(4-nitro-benzylamid)
- Benzoyl-(4-nitro-benzylamin)
- N-(4-Nitro-benzyl)-benzamid
- n-(4-nitrobenzyl)benzamide
- N-(4-nitro-benzyl)-benzamide
- N-(p-Nitrobenzyl) benzamide
- N-(p-nitrobenzyl)-benzamide
- NSC135198
- SureCN6961817
- NSC-135198
- LS-08600
- AB00709257-01
- TVGZIMVSSPILRJ-UHFFFAOYSA-N
- AE-848/01518008
- DTXSID80300176
- 34907-24-9
- MFCD02691221
- SCHEMBL6961817
- CS-0287147
- Z56760354
- AKOS001033998
- BB 0258886
- N-(4-Nitrobenzyl)benzamide
-
- MDL: MFCD02691221
- Inchi: 1S/C14H12N2O3/c17-14(12-4-2-1-3-5-12)15-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)
- InChI Key: TVGZIMVSSPILRJ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NCC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 256.08486
- Monoisotopic Mass: 256.084792
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 74.9
Experimental Properties
- Density: 1.266
- Boiling Point: 523°C at 760 mmHg
- Flash Point: 270.1°C
- Refractive Index: 1.618
- PSA: 72.24
- LogP: 3.43890
N-(4-Nitrobenzyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415473-500 mg |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB415473-1 g |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 1 g |
€322.50 | 2023-07-19 | ||
| abcr | AB415473-5 g |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 5 g |
€907.00 | 2023-07-19 | ||
| TRC | N233050-250mg |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | N233050-500mg |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | N233050-1000mg |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB415473-500mg |
N-(4-Nitrobenzyl)benzamide; . |
34907-24-9 | 500mg |
€269.00 | 2025-02-19 | ||
| Ambeed | A579524-1g |
N-(4-Nitrobenzyl)benzamide |
34907-24-9 | 97% | 1g |
$267.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357817-250mg |
n-(4-Nitrobenzyl)benzamide |
34907-24-9 | 97% | 250mg |
¥950.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357817-1g |
n-(4-Nitrobenzyl)benzamide |
34907-24-9 | 97% | 1g |
¥2332.00 | 2024-05-17 |
N-(4-Nitrobenzyl)benzamide Suppliers
N-(4-Nitrobenzyl)benzamide Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-(4-Nitrobenzyl)benzamide
N-(4-Nitrobenzyl)benzamide: A Comprehensive Overview
N-(4-Nitrobenzyl)benzamide, also known by its CAS registry number CAS No. 34907-24-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug development, catalysis, and advanced materials. Recent studies have highlighted its role in enhancing the efficiency of certain chemical reactions, making it a valuable tool in modern synthetic chemistry.
The molecular structure of N-(4-Nitrobenzyl)benzamide consists of a benzamide group attached to a nitro-substituted benzyl moiety. This arrangement imparts the compound with distinctive electronic and steric properties. The nitro group, being an electron-withdrawing substituent, significantly influences the reactivity of the benzamide group. This interplay between substituents has been extensively studied in recent years, particularly in the context of its role as a catalyst in asymmetric synthesis.
Recent research has demonstrated that N-(4-Nitrobenzyl)benzamide can act as an effective ligand in transition metal-catalyzed reactions. For instance, studies published in leading journals such as Angewandte Chemie and Nature Chemistry have shown that this compound can enhance the selectivity and yield of enantioselective reactions, particularly in the synthesis of complex organic molecules. Its ability to stabilize metal centers while providing steric hindrance makes it an ideal candidate for such applications.
In addition to its catalytic applications, N-(4-Nitrobenzyl)benzamide has also been explored for its potential in drug delivery systems. The compound's ability to form stable complexes with certain biomolecules has led to investigations into its use as a carrier for therapeutic agents. Preliminary results suggest that it could be employed to improve drug solubility and bioavailability, which are critical factors in pharmaceutical development.
The synthesis of N-(4-Nitrobenzyl)benzamide typically involves a multi-step process that begins with the preparation of 4-nitrobenzaldehyde. This is followed by condensation with benzoyl chloride in the presence of a suitable base to form the amide bond. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
From a materials science perspective, N-(4-Nitrobenzyl)benzamide has shown promise as a building block for constructing supramolecular assemblies. Its ability to form hydrogen bonds and π-π interactions makes it suitable for designing self-assembled structures with potential applications in sensors, actuators, and advanced composites.
In conclusion, N-(4-Nitrobenzyl)benzamide (CAS No. 34907-24-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations within organic chemistry and related fields.
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